molecular formula C16H20N2O3 B1228926 Indole-3-acetyl-L-leucine

Indole-3-acetyl-L-leucine

Cat. No. B1228926
M. Wt: 288.34 g/mol
InChI Key: HCZNPUHZYPPINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(indole-3-acetyl)leucine is an indoleacetic acid amide conjugate obtained by formal condensation of the carboxy group of indole-3-acetic acid with the amino group of leucine. It has a role as a plant metabolite. It is an indoleacetic acid amide conjugate and a leucine derivative. It derives from an indole-3-acetic acid.

Scientific Research Applications

Plant Hormone Metabolism and Auxin Homeostasis

Indole-3-acetyl-L-leucine (IA-Leu) plays a role in the metabolism of indole-3-acetic acid (IAA), a key plant hormone. Kowalczyk and Sandberg (2001) identified IA-Leu as a new conjugate of IAA in Arabidopsis, suggesting its involvement in the vegetative growth of plants. This discovery highlights the compound's role in the complex regulation of IAA levels, which are crucial for plant development and growth (Kowalczyk & Sandberg, 2001).

Biochemical Research Tools

This compound derivatives have been explored as research tools. Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid, which can be used to create immobilized and carrier-linked forms of IAA and its conjugates. These derivatives offer a novel approach to studying the functions and interactions of this important plant hormone (Ilić et al., 2005).

Structural Biology and Enzymology

Bitto et al. (2009) investigated the structure of IAA-amino acid hydrolase ILL2, which preferentially hydrolyzes the auxin-amino acid conjugate N-(indol-3-acetyl)-alanine, indicating potential interactions with IA-Leu. This research provides insights into the molecular mechanisms of hormone regulation in plants (Bitto et al., 2009).

Synthesis and Functionalization in Organic Chemistry

Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles, including compounds like this compound, in the context of organic chemistry. Their research highlights the diverse applications of indole derivatives in pharmaceuticals and other industries (Cacchi & Fabrizi, 2005).

Plant Physiology and Metabolism

Bak and Feyereisen (2001) explored the role of CYP83B1 and CYP83A1 enzymes in auxin homeostasis, indicating the importance of this compound in regulating plant growth and development (Bak & Feyereisen, 2001).

properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

HCZNPUHZYPPINM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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